molecular formula C8H6F3N3 B1405682 3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1449117-32-1

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1405682
M. Wt: 201.15 g/mol
InChI Key: NGZVKAKKARFPED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The InChI code for “3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile” is 1S/C8H6F3N3/c1-13-6-2-5(8(9,10)11)4-14-7(6)3-12/h2,4,13H,1H3 . The InChI key is NGZVKAKKARFPED-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of TFMP derivatives involves various methods, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile” are largely determined by its molecular structure. It has a molecular weight of 201.15 g/mol . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to its biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethylated Azaindazole Derivatives : A study by Channapur et al. (2019) describes the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile building block for trifluoromethylated N-heterocycles. This compound is a key intermediate for various chemical syntheses (Channapur et al., 2019).

  • Structural and Spectroscopic Analysis : Tranfić et al. (2011) conducted a detailed structural and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a related pyridine derivative. Their study includes X-ray diffraction, FT-IR, NMR spectroscopy, and UV–vis absorption and fluorescence spectroscopy techniques (Tranfić et al., 2011).

  • Multicomponent Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidine derivatives using a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This novel approach demonstrates the versatility of pyridine derivatives in chemical synthesis (Rahmani et al., 2018).

Biological and Medicinal Applications

  • Neurotropic Activity : Paronikyan et al. (2016) synthesized new diamino derivatives of pyrano[3,4-c]pyridines and investigated their neurotropic properties. The compounds showed potential neutrotropic effects and could be significant for neurological research (Paronikyan et al., 2016).

  • Synthesis and Antitumor Activity : Đukić et al. (2020) synthesized new ruthenium(II) complexes with substituted isothiazole ligands, including 5-(methylamino)-3-pyrrolidine-1-ylisothiazole-4-carbonitrile. These complexes demonstrated promising antitumor activity, highlighting the potential of pyridine derivatives in cancer research (Đukić et al., 2020).

Materials Science Applications

  • Photopolymerization Monitoring : Ortyl et al. (2019) studied the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors for monitoring photopolymerization processes. These compounds were found to be highly sensitive and efficient for photoinitiation, showcasing their application in materials science (Ortyl et al., 2019).

Future Directions

TFMP derivatives, including “3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-(methylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c1-13-6-2-5(8(9,10)11)4-14-7(6)3-12/h2,4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVKAKKARFPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186643
Record name 2-Pyridinecarbonitrile, 3-(methylamino)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

CAS RN

1449117-32-1
Record name 2-Pyridinecarbonitrile, 3-(methylamino)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 3-(methylamino)-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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